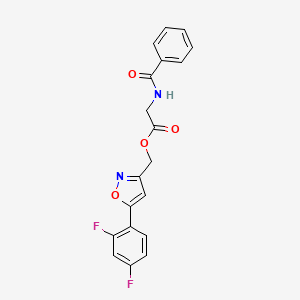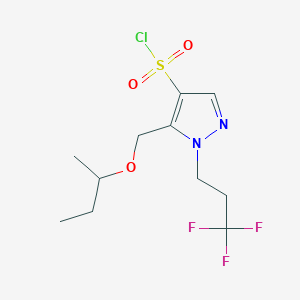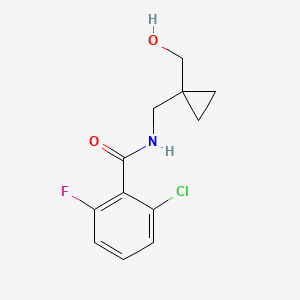
6-Methoxy-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is a chemical compound with the molecular formula C19H21ClN2O2 . It is a useful research chemical .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Candida antarctica lipase A (CALA) catalyzed the N-acylation of 1-methyl-6,7-dimethoxy-1,2,3,4-THIQ in an enantioselective manner, resulting in carbamate and unreacted amine with an excellent enantiomeric excess value and good yield .Molecular Structure Analysis
The molecular structure of this compound includes a tetrahydroisoquinoline (THIQ) or tetrahydro-β-carboline (THβC) core . The molecular weight is 344.83524 .Chemical Reactions Analysis
The preparation of enantiomeric THIQ and THβC derivatives involves O-acylation of the primary hydroxy group, N-acylation of the secondary amino group, and CO OEt hydrolysis of the corresponding racemic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 344.83524 . More specific properties such as melting point, boiling point, and density are not provided in the available resources.Scientific Research Applications
Antioxidant and Cytotoxic Properties
6-Methoxytetrahydro-β-carboline derivatives exhibit moderate antioxidant properties, with specific derivatives showing the highest antioxidant activity while maintaining low cytotoxic activities on non-tumor cell lines. This suggests potential for the development of antioxidant agents with safety profiles superior to conventional treatments like 5-fluorouracil, cisplatin, and betulinic acid (Goh et al., 2015) source.
Characterization and Potential Applications
A study focused on the optimization and characterization of new 6-methoxy-tetrahydro-β-carboline derivatives through the Maillard reaction. This research, exploring synthesis conditions and analytical characterization, highlights the role of these compounds in scientific investigations, potentially paving the way for applications in drug discovery and material sciences (Goh, Mordi, & Mansor, 2015) source.
Neuropharmacological Effects
Investigations into 6-Methoxy-1,2,3,4-tetrahydro-β-carboline's neuropharmacological effects reveal its potential as an anticonvulsant. This compound has been found to attenuate behavioral seizures in mice, suggesting a serotonergic involvement in its mechanism of action, which may inform future research into treatments for seizure disorders (Buckholtz, 1975) source.
Acetylcholinesterase Inhibition
A newly synthesized tetrahydro-β-carboline derivative has shown potential as an acetylcholinesterase inhibitor, indicating possible applications in treating neurodegenerative diseases such as Alzheimer's. The compound displayed selective binding and inhibition of acetylcholinesterase, alongside a favorable toxicological profile, suggesting it as a candidate for further investigation into its therapeutic potential (Arshad et al., 2020) source.
Future Directions
The future directions in the research of this compound could involve exploring its potential applications in various fields, given its interesting chemical structure. The use of green enzymatic strategies for the preparation of chemically and pharmaceutically important enantiomeric compounds is one area of interest .
properties
IUPAC Name |
6-methoxy-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2.ClH/c1-22-13-5-3-4-12(10-13)18-19-15(8-9-20-18)16-11-14(23-2)6-7-17(16)21-19;/h3-7,10-11,18,20-21H,8-9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBBIKSRHSHVOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCNC3C4=CC(=CC=C4)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dimethyl-4-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenesulfonamide](/img/structure/B2749653.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-phenylsulfanylacetamide](/img/structure/B2749657.png)


![8-((1-Acetylindolin-5-yl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2749660.png)

![N-[(1-Propyltetrazol-5-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine](/img/structure/B2749662.png)

![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzo[d]imidazol-2(3h)-one](/img/structure/B2749665.png)
![2-[4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole](/img/structure/B2749666.png)

![9-(2-chloro-6-fluorobenzyl)-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2749670.png)